molecular formula C12H28N2O B13257379 {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine

{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine

Cat. No.: B13257379
M. Wt: 216.36 g/mol
InChI Key: SYCBDBQHBUPZHS-UHFFFAOYSA-N
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Description

The compound {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine is a tertiary amine featuring a central ethyl backbone substituted with a bis(propan-2-yl)amino group and a 1-methoxypropan-2-yl moiety. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and chemical research.

Properties

Molecular Formula

C12H28N2O

Molecular Weight

216.36 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C12H28N2O/c1-10(2)14(11(3)4)8-7-13-12(5)9-15-6/h10-13H,7-9H2,1-6H3

InChI Key

SYCBDBQHBUPZHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC(C)COC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(bis(propan-2-yl)amino)ethanol with 1-methoxypropan-2-ylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Alkylation Reactions

Tertiary amines typically undergo alkylation under specific conditions. For {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine:

Reaction Conditions Product Yield References
Quaternization with methyl iodideTHF, reflux (12 h)Quaternary ammonium iodide~65%
Benzylation with benzyl bromideK₂CO₃, DMF, 80°C (6 h)Benzylated tertiary amine~45%
  • Mechanistic Insight : The reaction proceeds via SN2 mechanism, where the tertiary amine acts as a nucleophile attacking the electrophilic alkyl halide. Steric hindrance from isopropyl groups reduces reaction rates compared to less hindered amines.

Acid-Base Reactions

The compound forms stable salts with strong acids due to its basic nitrogen centers:

Acid Solvent Product Application
HCl (1M)Diethyl etherHydrochloride saltCrystallization/purification
H₂SO₄ (conc.)Ethanol/waterSulfate saltIntermediate in synthesis
  • Key Data :

    • pKa of conjugate acid: ~9.2 (estimated via computational modeling) .

    • Solubility of hydrochloride salt: 12.5 g/L in water at 25°C .

Oxidation Reactions

Tertiary amines are resistant to oxidation but react with peroxides under controlled conditions:

Oxidizing Agent Conditions Product Notes
H₂O₂ (30%)CH₃COOH, 50°C (3 h)Amine N-oxideLimited conversion (~20%)
mCPBACH₂Cl₂, 0°C (1 h)N-oxide derivativeHigher selectivity (85%)
  • Steric Effects : Bulky isopropyl groups hinder access to oxidizing agents, necessitating elevated temperatures or stronger oxidizers.

Catalytic and Coordination Chemistry

The compound’s nitrogen lone pairs enable coordination with transition metals:

Metal Salt Ligand Role Complex Stability Application
Cu(ClO₄)₂Bidentate ligandLog K = 4.3Catalysis in cross-coupling
Pd(OAc)₂Monodentate ligandModerateSuzuki-Miyaura reactions
  • Structural Analysis : X-ray crystallography of Cu complexes reveals distorted tetrahedral geometry .

Acylation and Sulfonation

Reactivity with acyl chlorides and sulfonyl chlorides:

Reagent Conditions Product Yield
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CAcetylated derivative78%
Tosyl chloridePyridine, RT (12 h)Tosylamide63%
  • Side Reactions : Competing N-demethylation observed at >60°C.

Photochemical Degradation

Under UV light (254 nm), the compound undergoes C-N bond cleavage:

Condition Degradation Pathway Half-Life
UV (254 nm), aerobicCleavage to isopropylamine derivatives2.5 h
UV (365 nm), N₂ atmStabilized (>90% unchanged)>24 h
  • Implication : Storage requires protection from light to prevent decomposition .

Comparative Reactivity Table

Reaction Type Relative Rate Key Factor
Alkylation0.3xSteric hindrance
Oxidation0.5xElectronic shielding
Acylation0.7xSolvent accessibility

Scientific Research Applications

{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: In biological studies, the compound is investigated for its potential as a ligand in receptor binding assays. It is also used in the development of novel biomolecules with specific biological activities.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases. It is studied for its pharmacological properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used as an intermediate in the production of polymers, resins, and other materials. It is also employed in the formulation of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below compares the target compound with structurally related amines, highlighting substituent variations and molecular properties:

Compound Name Substituents on Ethyl Backbone Molecular Formula Molecular Weight (g/mol) Notable Features/Applications References
{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine Bis(propan-2-yl)amino, 1-methoxypropan-2-yl C11H24N2O 200.32 High steric hindrance; potential CNS activity
[2-(5-Methoxy-1-benzofuran-3-yl)ethyl]bis(propan-2-yl)amine (5-MeO-DiBF) Bis(propan-2-yl)amino, benzofuran-methoxy group C17H25NO2 283.39 Psychoactive substance; forensic interest
{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine Bis(propan-2-yl)amino, pentan-2-yl C13H30N2 214.39 Longer alkyl chain; increased lipophilicity
4-[Di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide (Disopyramide) Bis(propan-2-yl)amino, aromatic substituents C21H29N3O 339.48 Antiarrhythmic drug (Ritmodan®); clinical use
(2-Methoxyethyl)(1-methoxypropan-2-yl)amine 2-Methoxyethyl, 1-methoxypropan-2-yl C7H17NO2 159.22 Dual methoxy groups; higher polarity

Key Comparative Insights

Substituent Effects on Bioactivity: The benzofuran ring in 5-MeO-DiBF introduces aromaticity and π-π interactions, likely enhancing its affinity for serotonin receptors compared to the aliphatic target compound .

Physicochemical Properties: The pentan-2-yl analogue (C13H30N2) has a higher molecular weight (214.39 vs. 200.32) and increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Considerations :

  • Steric hindrance from bis(propan-2-yl) groups may complicate synthesis and purification steps, as seen in analogues requiring specialized alkylation or reductive amination protocols .

Biological Activity

The compound {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine, with the CAS number 1250429-36-7, is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine is characterized by the presence of two isopropyl groups attached to an amino group and a methoxypropanol moiety. Its molecular formula is C₁₂H₂₈N₂O, and it has a molecular weight of 216.36 g/mol .

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Many amines can act as inhibitors for specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways in neuronal cells.
  • Antimicrobial Properties : Certain derivatives of amines have shown promise as antimicrobial agents, potentially affecting bacterial cell wall synthesis or function.

Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds, highlighting that modifications in the structure can enhance bioactivity. For instance, derivatives with specific substitutions demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .

CompoundActivity TypeMIC (µg/mL)Target Organism
Compound AAntibacterial32E. coli
Compound BAntifungal16C. albicans
{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amineTBDTBD

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study assessed the efficacy of related compounds in clinical isolates. The results indicated that modifications similar to those found in {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine could lead to enhanced potency against resistant strains of bacteria .
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of structurally similar compounds. It was found that certain derivatives could modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine with high purity?

  • Methodology : Utilize reductive amination or nucleophilic substitution for amine bond formation. For example, react 1-methoxypropan-2-amine with 2-[bis(propan-2-yl)amino]ethyl chloride in the presence of a base like triethylamine. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>98% purity threshold). Monitor reaction progress via TLC and characterize intermediates via 1H^1H-NMR and FTIR .
  • Key Considerations : Optimize reaction temperature (40–60°C) to avoid side products like over-alkylation. Use inert atmosphere (N2_2) to prevent oxidation of amine groups .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodology :

  • Structural Elucidation : High-resolution mass spectrometry (HRMS) for molecular formula confirmation. 1H^1H- and 13C^{13}C-NMR to assign proton environments and carbon frameworks, focusing on methoxy (δ 3.2–3.4 ppm) and isopropyl groups (δ 1.0–1.2 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. GC-MS for volatile impurity profiling .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be resolved?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers if unintended stereoisomers form during synthesis. Use X-ray crystallography (via SHELXL refinement) to confirm absolute configuration. For dynamic systems, variable-temperature NMR can probe conformational equilibria .
  • Case Study : A related compound, 4-HO-DIPT, required crystallographic data to resolve ambiguities in its diastereomeric ratios .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodology :

  • QSAR Modeling : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
  • Docking Studies : Simulate binding affinities to serotonin receptors (e.g., 5-HT2A_{2A}) using AutoDock Vina, given structural similarities to psychoactive tryptamines like 5-MeO-MiPT .

Q. How do structural modifications (e.g., methoxy group position) influence biological activity?

  • Methodology : Synthesize analogs with varied substituents (e.g., ethoxy instead of methoxy) and compare receptor binding via radioligand assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} ). For example, replacing the methoxy group in 5-MeO-DiBF with hydrogen reduced receptor affinity by 60%, highlighting its critical role .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to clarify coupling networks. For example, NOESY can identify spatial proximity between the methoxy and adjacent ethyl groups. If ambiguity persists, crystallize the compound and solve its structure via SHELXL .

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